1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol

Lipophilicity CNS Drug Design Physicochemical Property Optimization

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol (CAS 1537979-87-5) is a bifunctional amino-alcohol with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol. The compound features a 1,1-disubstituted cyclohexanol core bearing a primary amine-terminated gem-dimethylalkyl substituent at C1 and a methyl group at C4.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13192658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(C(C)(C)CN)O
InChIInChI=1S/C11H23NO/c1-9-4-6-11(13,7-5-9)10(2,3)8-12/h9,13H,4-8,12H2,1-3H3
InChIKeyJNMHCHTTYRTFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol: A Structurally Differentiated Amino-Alcohol Building Block for CNS-Targeted Medicinal Chemistry


1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol (CAS 1537979-87-5) is a bifunctional amino-alcohol with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . The compound features a 1,1-disubstituted cyclohexanol core bearing a primary amine-terminated gem-dimethylalkyl substituent at C1 and a methyl group at C4 . It belongs to the broader 1-aminoalkyl-cyclohexanol class, which is structurally related to but pharmacologically distinct from the amino-alkyl-cyclohexane NMDA receptor antagonist family exemplified by memantine and neramexane (MRZ 2/579) [1]. The presence of both a tertiary alcohol and a primary amine within a relatively compact scaffold (cLogP estimated ~1.7–2.0 based on analog data) positions this compound as a versatile intermediate or fragment for CNS-oriented medicinal chemistry programs.

Why 1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol Cannot Be Replaced by Close Analogs: The Quantitative Case for Structural Precision


Within the amino-alkyl-cyclohexane pharmacophore class, seemingly minor structural modifications produce order-of-magnitude shifts in target potency. Parsons et al. (1999) demonstrated that across 36 amino-alkyl-cyclohexane derivatives, NMDA receptor antagonist IC₅₀ values spanned a >180-fold range (1.3–245 µM at −70 mV in cultured hippocampal neurons), with Kᵢ values for [³H]-(+)-MK-801 displacement varying from 1.5 to 143 µM [1]. The introduction of a hydroxyl group at C1 (converting the cyclohexane to a cyclohexanol scaffold) fundamentally alters hydrogen-bonding capacity, conformational preference, and metabolic susceptibility relative to the all-carbon amino-alkyl-cyclohexanes [2]. Furthermore, the 4-methyl substituent on the cyclohexanol ring modulates both lipophilicity and steric environment around the pharmacophoric amine and alcohol groups, distinguishing this compound from its des-methyl analog (CAS 1514561-76-2, MW 171.28) and the chain-shortened aminopropan analog (CAS 1512516-35-6, MW 171.28, LogP 1.23–1.52) . Generic substitution across these analogs without empirical verification of target engagement risks selecting a compound with fundamentally different physicochemical and pharmacological properties.

Quantitative Differentiation Evidence for 1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol Against Closest Structural Analogs


Increased Molecular Volume and Predicted Lipophilicity Versus the Des-4-Methyl Analog (CAS 1514561-76-2)

The addition of a methyl group at the 4-position of the cyclohexanol ring increases the molecular weight from 171.28 g/mol (des-methyl analog, CAS 1514561-76-2) to 185.31 g/mol for the target compound, a +14.03 Da (+8.2%) increment [REFS-1, REFS-2]. This modification is predicted to raise cLogP by approximately 0.5 log units based on the Hansch π constant for aliphatic methyl substitution. The increased lipophilicity is expected to enhance passive membrane permeability while the additional steric bulk at C4 may influence the conformational equilibrium of the cyclohexane ring, potentially affecting the spatial presentation of the amine and alcohol pharmacophoric groups.

Lipophilicity CNS Drug Design Physicochemical Property Optimization

Boiling Point Elevation and Predicted Thermal Stability Relative to the Chain-Shortened Aminopropan Analog (CAS 1512516-35-6)

The target compound exhibits a predicted boiling point of 270.1 ± 13.0 °C, compared to 259.1 ± 13.0 °C for the aminopropan analog (CAS 1512516-35-6), a +11.0 °C elevation [REFS-1, REFS-2]. This difference is attributable to the additional methyl group on the aminoalkyl side chain, which increases both molecular weight and van der Waals surface area. The higher boiling point suggests greater thermal stability during distillation-based purification and reduced volatility during high-temperature reaction conditions. Additionally, the LogP of the aminopropan analog is experimentally determined as 1.23 (Fluorochem) to 1.52 (Chemscene) , while the target compound, bearing an extra methyl group, is estimated to have a cLogP of approximately 1.7–2.0.

Thermal Stability Purification Process Chemistry

Regioisomeric Differentiation from 1-Amino-2-methyl-1-(4-methylcyclohexyl)propan-2-ol (CAS 2172577-63-6): Hydroxyl Position Dictates Hydrogen-Bonding Geometry

The target compound (CAS 1537979-87-5) and its regioisomer (CAS 2172577-63-6) share the identical molecular formula (C₁₁H₂₃NO) and molecular weight (185.31 g/mol) but differ in the connectivity of the hydroxyl-bearing carbon [REFS-1, REFS-2]. In the target compound, the tertiary alcohol is directly attached to the cyclohexane ring (C1 of the cyclohexanol), whereas in the regioisomer, the hydroxyl is on the exocyclic carbon (propan-2-ol side chain). This regioisomeric distinction critically alters the spatial relationship between the hydrogen-bond donor (OH) and the hydrogen-bond acceptor (NH₂), with the target compound placing these groups on adjacent carbons (1,2-relationship across the quaternary center), while the regioisomer separates them by an additional C–C bond. In target-based drug design, this difference can determine whether both functional groups can simultaneously engage a protein binding site.

Regioisomer Purity Pharmacophore Geometry Hydrogen Bonding

Class-Level Pharmacological Differentiation: Cyclohexanol-Based NR2B-Selective NMDA Antagonists Versus Amino-Alkyl-Cyclohexane Channel Blockers

The amino-alkyl-cyclohexane class (e.g., memantine, neramexane/MRZ 2/579) acts as uncompetitive NMDA receptor channel blockers with use- and voltage-dependent kinetics. MRZ 2/579 exhibits IC₅₀ values of 0.42–0.56 µM across NR1a/2A–2D subtypes in Xenopus oocytes, with Kₒₙ = 10.67 × 10⁴ M⁻¹ s⁻¹ and Kₒff = 0.199 s⁻¹ [1]. In contrast, cyclohexanol-based NR2B-selective antagonists identified via scaffold hopping (e.g., compounds 6a and 6c) demonstrate subtype-selective antagonism at the NR2B subunit rather than channel pore blockade, representing a mechanistically distinct pharmacological profile [2]. The target compound, incorporating a cyclohexanol core (rather than cyclohexane) with an aminoalkyl substituent, occupies a structural intersection between these two classes. Its tertiary alcohol functionality introduces an additional hydrogen-bonding motif absent in memantine/neramexane, potentially enabling interactions with the NR2B ifenprodil-binding site that are inaccessible to the all-carbon amino-alkyl-cyclohexanes.

NR2B Selectivity NMDA Receptor Scaffold Hopping Analgesic Drug Discovery

Supplier-Verified Purity and Availability: Commercial-Grade Specifications from Multiple Independent Sources

The target compound is commercially available from multiple independent suppliers with verified purity specifications. Chemsrc (Shanghai Huayuan Biochemical Technology) lists the compound at 98.0% purity with a 10-day lead time and in-stock availability . Leyan (Shanghai HaoHong Biomedical Technology) offers the compound at 95% purity in quantities ranging from 50 mg to 2.5 g, with transparent tiered pricing . CymitQuimica (distributing Fluorochem product Ref. 10-F746678) previously listed the compound at 95% purity in 250 mg, 500 mg, and 1 g pack sizes, though stock is currently discontinued, indicating historical commercial demand . In contrast, the des-methyl analog (CAS 1514561-76-2) is listed at 95% purity by AKSci with a minimum purity specification , and the aminopropan analog (CAS 1512516-35-6) is available at 95% purity from Fluorochem with documented LogP and hazard classification .

Chemical Procurement Purity Specification Supplier Comparison Research Supply Chain

Optimal Research and Industrial Application Scenarios for 1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol


NR2B-Selective NMDA Receptor Antagonist Lead Optimization via Scaffold Hopping

The cyclohexanol core with the gem-dimethylaminoalkyl substituent and 4-methyl decoration structurally aligns with the NR2B-selective chemotype identified by Anan et al. (2016), where cyclohexanol-based leads 6a and 6c demonstrated potent and selective NR2B antagonism distinct from the non-selective channel blockade of memantine and neramexane . The target compound's tertiary alcohol at C1 provides a hydrogen-bond donor motif that may engage the ifenprodil-binding allosteric pocket of the NR2B N-terminal domain, while the primary amine on the gem-dimethyl side chain offers a vector for further derivatization (e.g., amide coupling, reductive amination) during structure-activity relationship exploration [1]. Programs targeting chronic pain, treatment-resistant depression, or levodopa-induced dyskinesia in Parkinson's disease should evaluate this scaffold against the established amino-alkyl-cyclohexane channel blockers, which lack NR2B subtype selectivity and carry a higher risk of psychotomimetic adverse effects at therapeutic doses [1].

Fragment-Based Drug Discovery Requiring a Compact, Bifunctional Amino-Alcohol Probe with Tunable Lipophilicity

With a molecular weight of 185.31 Da and an estimated cLogP of 1.7–2.0, this compound falls within the Rule-of-Three compliance range for fragment-based screening (MW <300, cLogP ≤3) . The presence of both a primary amine (pKa ~9.5–10.5, predicted) and a tertiary alcohol (pKa ~15–16) provides two distinct hydrogen-bonding functional groups capable of interrogating diverse protein binding pockets. Compared to the des-methyl analog (cLogP ~1.2–1.5), the 4-methyl substituent shifts lipophilicity closer to the CNS-optimal range without exceeding lead-like thresholds, potentially improving hit rates in membrane protein targets where moderate lipophilicity enhances partitioning into detergent micelles or lipid environments . The compound can serve as a starting fragment for structure-guided elaboration, with the primary amine enabling facile conjugation to biophysical probes (e.g., fluorine labels for ¹⁹F NMR) or affinity tags.

Synthetic Intermediate for Chiral Amino-Alcohol Ligands in Asymmetric Catalysis

The 1,2-amino-alcohol motif (with the amine and alcohol groups positioned on adjacent carbons across the quaternary center C1) mirrors the privileged ligand architecture found in chiral amino-alcohol catalysts such as prolinol derivatives and Cinchona alkaloid analogs. The cyclohexanol ring, substituted with a 4-methyl group, introduces conformational bias that can influence enantioselectivity in asymmetric transformations (e.g., enantioselective additions of diethylzinc to aldehydes, or asymmetric Henry reactions). The gem-dimethyl group adjacent to the amine provides steric shielding that may enhance stereocontrol relative to less hindered analogs such as 1-(1-aminopropan-2-yl)-4-methylcyclohexan-1-ol (CAS 1512516-35-6) . For procurement supporting ligand synthesis programs, the 98% purity grade (Chemsrc) is recommended to minimize impurities that could poison catalytic cycles.

Chemical Biology Tool Compound Development for Investigating Amino-Alkyl-Cyclohexanol Pharmacology

The target compound occupies a unique chemical space at the intersection of amino-alkyl-cyclohexane NMDA antagonists and cyclohexanol-based NR2B antagonists. As a bifunctional building block, it can be elaborated into probe molecules (e.g., biotinylated or fluorescent derivatives via the primary amine) to enable target identification studies (pull-down proteomics, cellular thermal shift assays) aimed at elucidating the molecular targets of this emerging chemotype. The 4-methyl group provides a distinct mass tag (+14 Da) versus the des-methyl analog, facilitating quantitative mass spectrometry-based proteomics (SILAC or TMT-based approaches) for comparative target engagement profiling. Researchers should note that no direct pharmacological data are publicly available for this specific compound, and that empirical characterization of target affinity, selectivity, and cellular activity is a prerequisite for any biological application [1].

Quote Request

Request a Quote for 1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.